![molecular formula C22H29N3O5S B2628140 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 897610-78-5](/img/structure/B2628140.png)
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide, also known as MPTPES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPTPES is a sulfonamide derivative that has been synthesized using a specific method and has been found to have unique biochemical and physiological effects, making it a promising compound for future research.
Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine, a nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in various therapeutic agents, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral drugs, and more. Modifications to the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. Research has shown that piperazines can be a flexible building block for drug-like elements, suggesting their modification could impact pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).
Antibody-Based Methods for Research and Risk Control
Antibodies are utilized as analytical tools in assays for clinical chemistry, endocrinology, food, and environmental research. Development in antibody technology, particularly in ELISA and related techniques, has advanced the detection of various compounds, including herbicides, surfactants, and veterinary drugs. This demonstrates the broad application of antibody-based methods in detecting and quantifying chemical entities in various matrices (Fránek & Hruška, 2018).
DNA Minor Groove Binders
The dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, serve as models for understanding DNA sequence recognition and binding. These compounds are used extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Their application highlights the intersection of chemistry and biology in understanding cellular processes (Issar & Kakkar, 2013).
Pharmacokinetics and Pharmacodynamics of Piperazine Derivatives
A comprehensive review of piperazine derivatives, including their chemistry, pharmacokinetics, pharmacodynamics, and analytical methods, provides insights into their potential as therapeutic agents. This research underscores the importance of understanding these aspects for the development of new drugs and their effective use in treatment (Sharma et al., 2021).
Environmental and Food Analysis
The use of piperazine derivatives in environmental and food analysis, particularly for the detection and quantification of pollutants and contaminants, highlights their importance in maintaining safety standards. Advanced methods, including nanofiltration membranes and analytical techniques for determining antioxidant activity, show the diverse applications of these compounds in environmental science and food safety (Shao et al., 2022; Munteanu & Apetrei, 2021).
Mechanism of Action
Target of action
This compound is a potent, selective D4 dopamine receptor ligand . The D4 dopamine receptor is one of the five subtypes of the dopamine receptor in the brain. It’s involved in cognitive, emotional, and endocrine functions.
Mode of action
As a ligand, this compound binds to the D4 dopamine receptor, potentially altering the receptor’s activity . The exact interaction and resulting changes would depend on the specific characteristics of the compound and the receptor.
Biochemical pathways
Dopamine receptors are involved in several major pathways, including the mesolimbic pathway, the mesocortical pathway, the nigrostriatal pathway, and the tuberoinfundibular pathway. The compound’s action on the D4 dopamine receptor could affect these pathways, leading to downstream effects .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific interaction with the D4 dopamine receptor and the subsequent changes in the receptor’s activity .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18-4-3-5-21(16-18)30-17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)19-6-8-20(29-2)9-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMHQWRSUROWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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